3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE
Overview
Description
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE is a complex organic compound that features a triazole ring, a dibenzofuran moiety, and an adamantane carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps. The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles. The dibenzofuran moiety can be introduced via a Suzuki coupling reaction, and the adamantane carboxamide group can be attached through an amidation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability . Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized to form triazole N-oxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring would yield triazole N-oxides, while substitution of the chlorine atom could yield various substituted triazoles .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
The triazole ring is known for its antimicrobial properties, and the dibenzofuran moiety has been studied for its anticancer activity .
Medicine
In medicine, this compound could be explored as a potential drug candidate. The adamantane group is known for its antiviral properties, and the combination of these functional groups could lead to the development of new therapeutic agents .
Industry
In industry, this compound could be used in the development of new materials with unique properties. For example, the rigid structure of the adamantane group could impart high thermal stability and mechanical strength to polymers .
Mechanism of Action
The mechanism of action of 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The dibenzofuran moiety can intercalate into DNA, disrupting its function, while the adamantane group can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-1,2,4-triazol-1-yl)methyl-1-(4-chloro-3-methoxyphenyl)-4,4-dimethylpentan-3-ol
- 1-({2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolan-2-yl}methyl)-1H-1,2,4-triazole
Uniqueness
What sets 3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)-1-ADAMANTANECARBOXAMIDE apart from similar compounds is its unique combination of functional groups. The presence of the dibenzofuran moiety, triazole ring, and adamantane carboxamide group in a single molecule provides a unique set of properties that can be exploited for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
3-(3-chloro-1,2,4-triazol-1-yl)-N-(2-methoxydibenzofuran-3-yl)adamantane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3/c1-33-22-7-18-17-4-2-3-5-20(17)34-21(18)8-19(22)29-23(32)25-9-15-6-16(10-25)12-26(11-15,13-25)31-14-28-24(27)30-31/h2-5,7-8,14-16H,6,9-13H2,1H3,(H,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLPZENLTYVFKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)(C5)N7C=NC(=N7)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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